molecular formula C14H20BrNO2 B1272861 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol CAS No. 100794-31-8

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Cat. No.: B1272861
CAS No.: 100794-31-8
M. Wt: 314.22 g/mol
InChI Key: KLBCAIPPVSRHBK-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is an organic compound that features a bromophenyl group attached to a piperidine ring via a propanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol.

    Etherification: The 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-bromophenoxyalkane.

    Nucleophilic Substitution: The bromophenoxyalkane undergoes nucleophilic substitution with piperidine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-one.

    Reduction: Formation of 1-(2-phenoxy)-3-piperidin-1-ylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of bromophenoxy derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its basic nitrogen atom. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Bromophenoxy)-2-propanol: Lacks the piperidine ring, making it less versatile in medicinal applications.

    1-(2-Chlorophenoxy)-3-piperidin-1-ylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1-(2-Phenoxy)-3-piperidin-1-ylpropan-2-ol: Lacks the halogen atom, which can influence its chemical properties and interactions.

Uniqueness: 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is unique due to the presence of both the bromophenoxy and piperidine moieties, which confer distinct chemical reactivity and potential biological activity. The bromine atom enhances its electrophilicity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBCAIPPVSRHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387795
Record name 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100794-31-8
Record name 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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